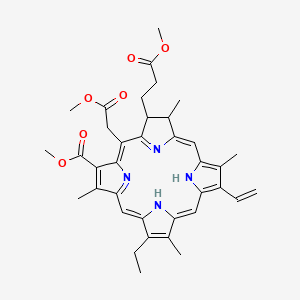

Chlorin-e6-trimethyl ester

Description

Contextualization within Porphyrinoid Chemistry and Photosensitizer Research

Porphyrinoids represent a broad class of macrocyclic compounds built from four pyrrole-like subunits. ingentaconnect.com Chlorins are a distinct subclass of porphyrinoids, characterized by the reduction of one of the peripheral double bonds in the macrocycle, which differentiates them from the fully aromatic porphyrins. ingentaconnect.com This structural alteration significantly impacts the molecule's absorption spectrum, leading to a strong absorption band in the red region of the electromagnetic spectrum (around 650-670 nm). researchgate.netresearchgate.net

This characteristic is of paramount importance in the field of photosensitizer research. The development of new photosensitizers is a key area of investigation, and Chlorin-e6-trimethyl ester often serves as a foundational structure or a precursor in the synthesis of novel photosensitizing agents. researchgate.netnih.govresearchgate.net Its natural origin suggests a potentially lower toxicity for the core structure. researchgate.net The ability of its derivatives to absorb light at longer wavelengths is highly advantageous for applications like photodynamic therapy (PDT), as this light can penetrate deeper into biological tissues. nih.gov

Significance in Mechanistic Photochemistry and Bio-conjugate Applications

The importance of this compound in mechanistic photochemistry is primarily linked to its function as a photosensitizer. Upon excitation by light, it can efficiently transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). researchgate.netresearchgate.net This process is a cornerstone of Type II photochemistry and the basis for the cytotoxic effects in photodynamic applications. The quantum yield of singlet oxygen generation is a critical measure of a photosensitizer's efficacy, and for this compound, this value is significant. researchgate.netresearchgate.net

The esterification of the three carboxylic acid groups of chlorin (B1196114) e6 to form the trimethyl ester derivative provides a versatile chemical handle for further modifications. lsu.edu This has enabled the creation of a wide array of bioconjugates, where this compound is linked to various biologically relevant molecules. researchgate.net These include amino acids, carbohydrates, and other pharmacologically active compounds like coumarin (B35378), quinoline, and naphthoquinone derivatives. researchgate.netlsu.eduresearchgate.net The goal of creating these bioconjugates is often to enhance properties such as water solubility, cellular uptake, and target specificity. cuny.eduresearchmap.jp For example, conjugation with glucose aims to target cancer cells that exhibit a higher rate of glucose consumption. researchmap.jp The chemical's structure also suggests its potential for carrying other compounds across cell barriers. researchgate.net

Data Tables

Table 1: General Properties of this compound

| Property | Data |

| Molecular Formula | C₃₇H₄₂N₄O₅ |

| Appearance | Solid |

| Solubility | Soluble in organic solvents such as Dichloromethane (B109758) (CH₂Cl₂), Dimethylformamide (DMF) |

This data is compiled from multiple sources. researchgate.netresearchgate.netacademie-sciences.fr

Table 2: Photophysical Characteristics in Dimethylformamide (DMF)

| Parameter | Value | Reference |

| Soret Band Absorption Maximum (λmax) | ~400 nm | researchgate.net |

| Q-Band Absorption Maximum (λmax) | ~665 nm | researchgate.net |

| Fluorescence Quantum Yield (ΦF) | 0.29 - 0.39 | researchgate.netresearchgate.net |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.47 - 0.60 | researchgate.netresearchgate.net |

| Fluorescence Lifetime (τf) | 5.4 - 7.5 ns | researchgate.netresearchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

71217-51-1 |

|---|---|

Molecular Formula |

C37H42N4O6 |

Molecular Weight |

638.8 g/mol |

IUPAC Name |

methyl 12-ethenyl-7-ethyl-20-(2-methoxy-2-oxoethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylate |

InChI |

InChI=1S/C37H42N4O6/c1-10-22-18(3)26-15-28-20(5)24(12-13-32(42)45-7)35(40-28)25(14-33(43)46-8)36-34(37(44)47-9)21(6)29(41-36)17-31-23(11-2)19(4)27(39-31)16-30(22)38-26/h10,15-17,20,24,38-39H,1,11-14H2,2-9H3 |

InChI Key |

SLLLYKPHDYTLSL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)OC)CC(=O)OC)CCC(=O)OC)C)C)C=C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Chlorin E6 Trimethyl Ester

Isolation and Precursor Derivation from Natural Sources

The primary route to obtaining Chlorin-e6-trimethyl ester begins with the extraction and modification of naturally occurring chlorophylls.

Chlorophyll-a and Pheophytin-a as Starting Materials

Chlorophyll-a serves as the fundamental precursor for the synthesis of this compound. It is abundantly available in various photosynthetic organisms, with the cyanobacterium Spirulina platensis being a commonly utilized source due to its high chlorophyll (B73375) content and the absence of chlorophyll b, which simplifies purification. researchgate.netnih.gov The initial step involves the extraction of chlorophyll-a from the biomass. This is typically achieved using organic solvents like acetone or ethanol (B145695). nih.govmdpi.com

Once extracted, Chlorophyll-a is often converted to Pheophytin-a. This transformation is a demetallation reaction where the central magnesium ion is removed from the chlorin (B1196114) macrocycle. The process is typically accomplished by treating the chlorophyll-a solution with a mild acid, such as hydrochloric acid. mdpi.commdpi.com The conversion to Pheophytin-a is a strategic step as it is often easier to handle and purify than Chlorophyll-a itself. mdpi.com Pheophytin-a, which retains the phytyl ester chain, can then be used as a direct precursor for further modifications.

Conversion Pathways to this compound

The transformation of chlorophyll derivatives into this compound involves two main chemical events: the cleavage of the phytyl chain and the opening of the isocyclic E-ring present in chlorophyll and pheophytin.

One common pathway proceeds through the intermediate, methyl pheophorbide a. This is achieved by methanolysis of the crude chlorophyll extract, which removes the phytyl tail and replaces it with a methyl group. nih.govchemrj.org Methyl pheophorbide a is then subjected to a base-catalyzed reaction to open the E-ring. This is often accomplished using a strong base like potassium hydroxide (KOH) or potassium methoxide (KOCH₃) in a mixture of solvents such as methanol, THF, and chloroform. researchgate.netnih.govchemrj.org This ring-opening process, known as an allomerization reaction, results in the formation of three carboxylic acid groups, yielding Chlorin-e6. Subsequent esterification leads to the desired trimethyl ester.

Alternatively, Pheophytin-a can be directly converted to the trisodium salt of Chlorin-e6 by treatment with a base like sodium hydroxide (NaOH) in acetone. This single step facilitates both the hydrolysis of the phytyl ester and the opening of the E-ring. mdpi.com The resulting Chlorin-e6 can then be fully esterified to produce this compound.

Esterification and Regioselective Synthesis

The three carboxylic acid groups of Chlorin-e6 offer multiple sites for chemical modification. Controlling the esterification is key to producing this compound and its partially esterified analogues.

Full Esterification Techniques (e.g., using iodomethane)

To produce this compound, all three carboxylic acid groups of Chlorin-e6 must be converted to methyl esters. A highly effective method for this complete esterification is the use of diazomethane. nih.gov Treatment of Chlorin-e6 with an excess of diazomethane ensures the exhaustive methylation of all carboxylic acid functionalities. nih.gov While the prompt mentions iodomethane, which is a common methylating agent, diazomethane is frequently cited in the literature for this specific transformation due to its high reactivity and clean conversion. nih.gov

| Reagent | Description |

| **Diazomethane (CH₂N₂) ** | A common and highly efficient reagent used for the complete esterification of the three carboxylic acid groups of Chlorin-e6 to form this compound. nih.gov |

| Potassium Methoxide (KOCH₃) | Used as a catalyst in the transformation of methyl pheophorbide a to this compound by opening the carbocyclic ring. chemrj.org |

Selective Partial Esterification and Hydrolysis for Carboxylic Acid Modulation

The differential reactivity of the three carboxylic acid groups allows for selective modifications. It is possible to achieve partial esterification, yielding mono- or di-esters, which are valuable for creating amphiphilic photosensitizers or for further regioselective conjugation.

A notable technique for selective esterification involves performing the reaction under acidic conditions. When Chlorin-e6 is treated with 5% sulfuric acid in methanol (H₂SO₄/MeOH), esterification at the 13¹-position is selectively inhibited. nih.gov This inhibition is attributed to the protonation of the imine-type nitrogen atoms within the chlorin macrocycle, which influences the reactivity of the nearby carboxylic acid. This method results in a high yield (95%) of the Chlorin-e6 dimethyl ester, with the carboxylic acid at the 13¹ position remaining free. nih.gov

Selective hydrolysis of this compound can also be employed to generate partially de-esterified products. For instance, selective hydrolysis can yield Chlorin-e6 13-monomethylester as a pure, crystalline compound. us.edu.pl This controlled hydrolysis provides another route to modulate the carboxylic acid groups for specific applications.

Reactivity Profiling of Carboxylic Acid Positions (13¹, 15², 17³)

The three carboxylic acid groups of Chlorin-e6 are located at distinct positions and exhibit different chemical reactivities. These positions are designated as 13¹ (part of a formic acid side chain), 15² (acetic acid side chain), and 17³ (propionic acid side chain). mdpi.comlsu.edu This structural difference is the basis for their varied reactivity.

Research has shown that the central 15²-carboxylic acid is particularly reactive in standard conjugation reactions that use coupling agents like EDC or DCC. mdpi.comresearchgate.net This enhanced reactivity is often explained by the formation of a transient intramolecular anhydride intermediate between the 13¹ and 15² carboxylic acid groups. mdpi.com Nucleophilic attack on this seven-membered anhydride ring occurs preferentially at the more aliphatic side (the 15²-carbonyl), leading to regioselective conjugation at this position. mdpi.comresearchgate.net This pathway explains why many conjugation reactions with amino acids, for example, yield the 15²-conjugate rather than the 13¹ or 17³ isomers. researchgate.net Understanding this reactivity profile is crucial for the rational design and synthesis of specific Chlorin-e6 derivatives. mdpi.comlsu.edu

| Position | Side Chain Type | Relative Reactivity |

| 13¹ | Formic | Can be selectively kept as a free acid during esterification under acidic conditions. nih.gov Involved in anhydride formation. mdpi.com |

| 15² | Acetic | Generally the most reactive site for conjugation via coupling agents, proceeding through a 13¹:15²-anhydride intermediate. mdpi.comresearchgate.net |

| 17³ | Propionic | Generally less reactive towards standard peptide coupling procedures compared to the 15² position. researchgate.net |

Advanced Functionalization and Derivatization Strategies of this compound

The inherent photosensitizing capabilities of the chlorin macrocycle can be significantly enhanced and tailored for specific applications through advanced functionalization and derivatization strategies. By covalently attaching biologically relevant moieties, coupling with pharmacologically active compounds, or undertaking specific structural modifications, the physicochemical and biological properties of this compound can be precisely tuned.

Covalent Conjugation with Biologically Relevant Moieties

The conjugation of amino acids to the carboxylic acid groups of the chlorin e6 macrocycle is a well-established strategy to modulate its biological properties. The site of conjugation has been found to be a critical determinant of the resulting photodynamic efficacy mdpi.comlsu.edu. Chlorin e6 possesses three carboxylic acid groups at positions 13¹, 15², and 17³, each with different reactivities, allowing for regioselective synthesis of amino acid conjugates mdpi.comnih.gov.

Systematic synthetic approaches have been developed to produce all three possible regioisomers of mono-amino acid-conjugated chlorin e6. For instance, the synthesis of the 17³-aspartylchlorin-e6 tetramethyl ester can be achieved by first conjugating L-aspartic acid dimethyl ester to pheophorbide-a, followed by the cleavage of the isocyclic ring nih.gov. To obtain the 13¹-aspartyl conjugate, chlorin-e6 trimethyl ester is first selectively hydrolyzed to the corresponding dimethyl ester monocarboxylic acid at position 13, which is then coupled with L-aspartic acid dimethyl ester mdpi.comlsu.edu. The 15²-aspartyl conjugate has been identified as the correct structure for the clinically used photosensitizer Talaporfin (NPe6), and its synthesis often proceeds through a 13¹:15²-anhydride intermediate lsu.edunih.gov.

Research has shown that the phototoxicity of these conjugates is significantly dependent on the position of the amino acid. Cellular investigations have revealed that the 13¹-aspartylchlorin-e6 derivative is more phototoxic than its 15²- and 17³-regioisomers mdpi.comlsu.edu. This enhanced activity is attributed in part to the nearly linear molecular conformation of the 13¹-conjugate, which may facilitate its interaction with biological targets mdpi.comlsu.edu. In contrast, the 15²- and 17³-conjugates adopt more bent conformations researchgate.net.

Positively charged amino acids, such as lysine, have also been conjugated to chlorin e6. These cationic derivatives have been observed to be more efficiently internalized by cells due to favorable electrostatic interactions with the negatively charged plasma membranes mdpi.com. The synthesis of these conjugates has been achieved in good yields, and studies have shown that the 15²-lysyl regioisomers accumulate the most within cells, while the 13¹ regioisomers are the most phototoxic researchgate.net.

| Amino Acid Conjugate | Position of Conjugation | Key Research Finding | Reference |

|---|---|---|---|

| Aspartyl | 13¹ | Most phototoxic regioisomer due to a nearly linear conformation. | mdpi.comlsu.edu |

| Aspartyl | 15² | Structure of the clinically used photosensitizer Talaporfin (NPe6). | lsu.edu |

| Aspartyl | 17³ | Synthesized from pheophorbide-a; less phototoxic than the 13¹-isomer. | nih.gov |

| Lysyl | 15² | Shows high cellular accumulation. | researchgate.net |

| Lysyl | 13¹ | Demonstrates high phototoxicity. | researchgate.net |

The attachment of sugar moieties to the chlorin e6 macrocycle is a strategy aimed at improving its affinity for cancer cells, which often overexpress glucose transporters. A detailed, large-scale synthesis of a thio-β-D-glucose-conjugated chlorin e6 trimethyl ester has been developed clockss.orgcrossref.org.

The synthesis begins with commercially available chlorin e6 trimethyl ester. To overcome the steric hindrance that prevents the direct connection of the sugar moiety to the chlorin heterocycle, an alkyl spacer is introduced. This is achieved through a haloalkoxylation reaction. The resulting haloalkoxylated chlorin e6 trimethyl ester is then subjected to thioglycosylation to yield the desired thio-glucose conjugate clockss.org. The use of a C3 spacer has been found to be effective, and the synthesis has been optimized to produce the conjugate in good yield on a large scale clockss.org.

To enable the conjugation of chlorin e6 with thiol-containing biomolecules, such as peptides and proteins, derivatives featuring maleimide functional groups have been synthesized. This approach allows for specific and efficient covalent bond formation via a thiol-maleimide "click" reaction.

New chlorin derivatives containing a maleimide functional group have been synthesized from chlorophyll a. These derivatives have demonstrated increased photocytotoxic activity compared to the parent chlorin e6 and its trimethyl ester, which is attributed to their enhanced ability to produce singlet oxygen within cells.

Coupling with Pharmacologically Active Compounds (e.g., Coumarin (B35378), Quinolinone, Naphthoquinone Derivatives)

The development of new drug molecules that combine the photosensitizing properties of this compound with the pharmacological activity of other compounds is an active area of research. This strategy aims to achieve a synergistic therapeutic effect researchgate.netnih.gov. This compound has been successfully functionalized with coumarin, quinolinone, and naphthoquinone moieties in good to excellent yields researchgate.netnih.govresearchgate.net.

The synthesis of these hybrid molecules is achieved through a domino Knoevenagel hetero-Diels-Alder reaction researchgate.netnih.gov. In this reaction, ortho-quinone methides, generated in situ from the Knoevenagel reaction of compounds like 4-hydroxycoumarin, 4-hydroxy-N-methylquinolinone, or 2-hydroxy-1,4-naphthoquinone with paraformaldehyde, react with the chlorin macrocycle nih.gov.

The photophysical properties of these novel chlorin e6 derivatives have been extensively studied. Most of these compounds exhibit good fluorescence and a significant capacity for generating singlet oxygen, which are crucial for their application in photodynamic therapy researchgate.netnih.gov. The exception to this are the naphthoquinone derivatives, which show very low fluorescence and singlet oxygen quantum yields researchgate.net.

| Conjugate Type | Synthetic Method | Yield | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

|---|---|---|---|---|---|

| Coumarin | Domino Knoevenagel hetero-Diels-Alder | Good to Excellent | 0.13 - 0.17 | 0.34 - 0.65 | researchgate.netnih.govresearchgate.net |

| Quinolinone | Domino Knoevenagel hetero-Diels-Alder | Good to Excellent | 0.16 - 0.17 | 0.54 - 0.63 | researchgate.netnih.govresearchgate.net |

| Naphthoquinone | Domino Knoevenagel hetero-Diels-Alder | Good to Excellent | 0.01 | 0.01 - 0.04 | researchgate.netnih.govresearchgate.net |

Structural Modifications for Tunable Properties

Beyond conjugation with other molecules, direct structural modifications of the chlorin e6 trimethyl ester backbone can be employed to tune its physicochemical and photophysical properties. These modifications often target an improvement in aqueous solubility, an enhancement of cellular uptake, and an optimization of the photodynamic effect.

One approach to enhance hydrophilicity and, consequently, water solubility is the introduction of hydrophilic moieties. For example, chlorin e6 has been conjugated to poly(amidoamine) (PAMAM) dendrimers, creating a hydrophilic nanoconjugate nih.govmdpi.com. This modification not only improves the water solubility of the chlorin but also enhances its intracellular uptake, leading to increased phototoxicity nih.gov. Similarly, conjugation with the naturally derived biopolymer chitosan, specifically in the form of hydroxypropyl chitosan, has been shown to create hydrophilic carriers for chlorin e6 with improved bactericidal profiles mdpi.com.

Conversely, to increase affinity for phospholipid membranes, hydrophobic residues can be introduced. The presence of a phytol residue, for instance, can increase the lipophilicity of the molecule nih.gov. The introduction of cationic groups, such as quaternary ammonium salts, at the periphery of the macrocycle can provide an amphiphilic character to the molecule. These cationic charges can also facilitate electrostatic binding to negatively charged mitochondrial and bacterial cell walls, thereby enhancing the targeted delivery and efficacy of the photosensitizer nih.gov.

The aggregation state of chlorin e6, which is influenced by its molecular structure and the surrounding environment, significantly affects its photophysical properties. Molecular aggregation in aqueous media can lead to a marked reduction in the therapeutic effect. Structural modifications that prevent this aggregation, such as conjugation with polymers like polyvinylpyrrolidone (B124986) (PVP), can help maintain the chlorin in its photoactive monomeric form, thereby preserving its high singlet oxygen generation efficiency researchgate.net.

Metallation with Transition Metals (e.g., Zn(II), Cu(II), Pd(II), Pt(II) complexes)

The insertion of metal ions into the core of the chlorin macrocycle is a fundamental transformation that significantly alters its electronic and photophysical properties. The two central protons of the chlorin can be replaced by a variety of metal ions. This process is typically achieved by reacting the free-base this compound with a corresponding metal salt in a suitable solvent, often with heating.

Zinc (II) Complexes: The synthesis of zinc(II) this compound is well-established and proceeds in high yields. It is often a preliminary step for further functionalization, such as in domino Knoevenagel hetero-Diels-Alder reactions nih.govresearchgate.net. The resulting Zn(II) complexes are fully characterizable by standard spectroscopic methods, including 1D/2D NMR, UV-Vis, and HRMS nih.gov.

Platinum (II) Complexes: Platinum(II) complexes of chlorins are of interest for dual-function therapeutic agents. Synthesis can be achieved through methods such as microwave-mediated reactions. For instance, related porphyrins have been metallated with platinum(II) using salts like K₂PtCl₄ or bis(benzonitrile)platinum dichloride nih.gov. A platinum complex of a chlorin e6 derivative has also been prepared by reacting a formylchlorin e6 derivative with a platinum salt like Pt(NH₃)₂(H₂O)Cl finechem-mirea.ru.

Other Transition Metals: The general methodology for metallation can be extended to other transition metals. Typically, the chlorin is refluxed with a metal(II) salt, such as the acetate or chloride salt of copper(II) or palladium(II), in solvents like methanol, chloroform, or dimethylformamide (DMF) until the reaction is complete, which can be monitored by UV-Vis spectroscopy.

The table below summarizes common reaction conditions for the metallation of chlorins.

| Metal Ion | Typical Reagent(s) | Solvent(s) | Conditions | Yield |

| Zn(II) | Zinc Acetate (Zn(OAc)₂) | Dichloromethane (B109758)/Methanol | Room Temp / Reflux | High |

| Cu(II) | Copper Acetate (Cu(OAc)₂) | DMF or CH₂Cl₂/MeOH | Reflux | Good-High |

| Pd(II) | Palladium Acetate (Pd(OAc)₂) or PdCl₂ | Acetonitrile or DMF | Reflux | Good-High |

| Pt(II) | K₂PtCl₄ or Cisplatin | Benzonitrile or DMF | Microwave or High Temp (e.g., 250°C) | Moderate |

Halogenation (e.g., Bromination)

Halogenation of the chlorin macrocycle or its side chains introduces atoms that can influence the compound's electronic properties or serve as handles for further synthetic modifications.

Bromination: Brominated this compound has been synthesized and studied for applications in holographic data storage. The introduction of bromine atoms alters the photophysical properties of the dye, such as its spectral range and hole-burning kinetics.

Haloalkoxylation: A related transformation involves the addition of a halogen and an alkoxy group across the C3-vinyl double bond. In a large-scale synthesis, this compound was treated with a 25% solution of HBr in acetic acid. This reaction leads to the formation of a bromo-adduct at the vinyl group, which is then reacted with an alcohol (e.g., 3-bromopropan-1-ol) in the presence of a base like K₂CO₃ to yield a stable 3¹-(3-bromopropoxy)chlorin e6-trimethyl ester derivative clockss.org. This process efficiently modifies the vinyl group, providing an alkyl spacer for further conjugation clockss.org.

Isocyclic Ring Transformations (e.g., Pyropheophorbide a, Purpurin-18 Formation)

The exocyclic "E" ring of chlorins is a key structural feature that can undergo significant transformations.

Purpurin-18 Formation: Purpurins are derivatives characterized by a six-membered anhydride ring fused to the γ-meso position of the macrocycle, often resulting in a distinct purple color. Purpurin-18 methyl ester can be formed from this compound under specific conditions. For example, treatment of chlorin e6 with dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP) can induce an intramolecular cyclization between the C13-carboxylic acid and the C15-acetic acid side chains, forming the characteristic anhydride ring of a purpurin derivative nih.gov.

Pyropheophorbide a: Pyropheophorbide a is a derivative of chlorophyll that lacks the C13²-methoxycarbonyl group present on its precursor, pheophorbide a. The transformation from pheophorbide a to pyropheophorbide a is a well-known decarboxylation reaction, typically achieved by heating the compound in a high-boiling solvent like collidine. While this compound does not possess the intact isocyclic E-ring of pheophorbide a, its synthesis from pheophorbide a involves the cleavage of this very ring. Therefore, the formation of pyropheophorbide a represents a key transformation pathway of the immediate precursors to chlorin e6.

Vinyl Group Oxidation and Alkyl Chain Modifications

The peripheral substituents of this compound, particularly the C3-vinyl group and the three esterified carboxyl groups, are primary sites for chemical modification to alter solubility and attach other functional moieties.

Vinyl Group Oxidation: The vinyl group at the C3 position is susceptible to oxidative cleavage. A common method is the Lemieux-Johnson oxidation, which converts the vinyl group into a formyl (aldehyde) group. This reaction has been successfully applied to this compound using a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of sodium periodate (NaIO₄) finechem-mirea.ru. The resulting 3-formyl derivative is a valuable intermediate for further reactions, such as condensation with amines to form imines or Schiff bases finechem-mirea.ru.

Alkyl Chain Modifications: The three methyl ester groups at positions C13, C15, and C17 can be selectively or fully hydrolyzed to the corresponding carboxylic acids. These acid groups can then be coupled with various molecules, such as amino acids, targeting ligands, or polymers, using standard peptide coupling reagents (e.g., HBTU, DCC) nih.gov. Furthermore, the C3-vinyl group can be modified to incorporate alkyl chains with different functionalities. For instance, the reaction of this compound with HBr-acetic acid followed by an alcohol results in the formation of an ether linkage at the C3¹ position, effectively adding a functionalized alkyl chain to the macrocycle clockss.org.

Synthetic Approaches for Scalable Production

The transition from laboratory-scale synthesis to large-scale production of chlorin e6 is essential for its potential therapeutic and industrial applications. Efficient and scalable methods focus on optimizing the extraction of the precursor, chlorophyll a, from natural sources and streamlining the subsequent chemical conversions.

Spirulina platensis, a species of cyanobacteria, is a commonly used and rich source for chlorophyll a. Pilot-plant-scale synthesis has been developed to improve yield, reduce environmental impact, and ensure economic feasibility psecommunity.org.

Key improvements in scalable synthesis include:

Optimized Extraction: Response surface methodology has been used to optimize the extraction of chlorophyll a from Spirulina. Parameters such as the solid-to-liquid ratio (SLR) and extraction time are fine-tuned. For example, using 95% ethanol at 40°C, an optimal SLR of 0.08 g/mL and an extraction time of approximately 121 minutes were identified to maximize yield psecommunity.org.

Reduced Solvent and Time: Modified, greener protocols significantly reduce the volume of solvents and the duration of extraction and reaction steps compared to conventional methods. One efficient method involves extracting chlorophyll a, converting it to pheophytin a by demetallation with acid, and then performing a one-pot hydrolysis and E-ring opening with NaOH in acetone to yield the trisodium salt of chlorin e6 psecommunity.org.

Improved Yield: These optimized pilot-plant-scale methods have demonstrated the ability to produce significant quantities of chlorin e6. For instance, from 10 kg of Spirulina biomass, a modified protocol can yield approximately 127 g of chlorin e6 trisodium salt, corresponding to a 1.27% yield from the initial biomass psecommunity.org.

The table below compares a conventional scalable method with a modified, optimized method for producing chlorin e6.

| Parameter | Conventional Method | Modified Method |

| Starting Material | 10 kg Spirulina platensis | 10 kg Spirulina platensis |

| Extraction Solvent | Ethanol (100 L) | 95% Ethanol (80 L) |

| Chlorophyll a Demetallation | 1 N HCl (4 h) | 2 N HCl (2 h) |

| Ring Opening/Hydrolysis | NaOH in Acetone (20 L) | NaOH in Acetone (15 L) |

| Final Product Yield | ~127 g (1.27%) | ~135 g (1.35%) |

These scalable approaches provide a rapid, sustainable, and high-yield pathway to chlorin e6, facilitating its broader application in research and medicine psecommunity.orgmdpi.com.

Photophysical and Spectroscopic Characterization of Chlorin E6 Trimethyl Ester and Its Derivatives

Absorption and Emission Spectroscopy

The electronic absorption and emission spectra of chlorin (B1196114) derivatives are defined by the π-conjugated macrocycle of the porphyrin-like structure. These spectra are characterized by distinct bands that are sensitive to molecular structure and the surrounding environment.

Like other chlorins, the absorption spectrum of Chlorin-e6-trimethyl ester and its derivatives is dominated by two main features: an intense Soret band and several weaker Q-bands. us.edu.plmdpi.com

Soret Band: This is a very strong absorption band located in the near-UV or blue region of the spectrum, typically around 400-410 nm. us.edu.plmdpi.commdpi.com For instance, Chlorin e6 (Ce6) exhibits a Soret band at approximately 402 ± 2 nm. mdpi.com Derivatives, such as Ce6-curcumin conjugates, also show this major peak in the 405–408 nm range. mdpi.com This band corresponds to a strong electronic transition from the ground state to the second excited singlet state (S₀ → S₂).

Q-Bands: Located in the visible region of the spectrum (between 500 and 700 nm), the Q-bands are significantly less intense than the Soret band. us.edu.pl They arise from the electronic transition from the ground state to the first excited singlet state (S₀ → S₁). For chlorins, the reduction of one pyrrole (B145914) ring breaks the molecular symmetry, which modifies the Q-band structure compared to porphyrins. Typically, four Q-bands are observed. mdpi.com The longest-wavelength Q-band is particularly important for applications like photodynamic therapy because it falls within the "phototherapeutic window" where light can penetrate biological tissues more deeply. us.edu.pl For Chlorin e6, these four bands are found at wavelengths of approximately 502 nm, 533 nm, 608 nm, and 662 nm. mdpi.com The emission spectrum, or fluorescence, typically shows a main peak slightly red-shifted from the longest-wavelength Q-band. researchgate.net For example, a tricationic derivative of Chlorin e6 trimethyl ester shows a fluorescence maximum at 667 nm. researchgate.net

The table below summarizes the typical absorption maxima for Chlorin e6.

| Band | Wavelength (nm) |

| Soret Band | 402 ± 2 |

| Q-Band I | 662 ± 2 |

| Q-Band II | 608 ± 2 |

| Q-Band III | 533 ± 2 |

| Q-Band IV | 502 ± 2 |

| Data for Chlorin e6, the parent compound of the trimethyl ester. mdpi.com |

The precise positions and intensities of the Soret and Q-bands are highly sensitive to changes in the molecular structure and the local environment.

Functionalization: Chemical modification of the this compound core can lead to significant spectral shifts. Attaching different chemical moieties, such as pyrano[3,2-c]coumarin or pyrano[3,2-c]quinolinone, through a domino Knoevenagel hetero-Diels-Alder reaction results in new derivatives with altered photophysical properties. nih.gov For example, the conjugation of curcumin (B1669340) to a Chlorin e6 derivative results in a broadening of the Soret band. mdpi.com The addition of an extra conjugated π-system to the tetrapyrrolic core of Chlorin e6 has been shown to cause a red-shift in the maximum absorption wavelength. nih.gov

Environmental Interactions: The interaction of the chlorin macrocycle with its surroundings can also induce spectral shifts. When Chlorin e6 binds to Human Serum Albumin (HSA), a 6 nm red-shift is observed in both the absorption and emission spectra. nih.gov The longest-wavelength Q band, which is crucial for therapeutic applications, experiences an even larger red-shift of 8 nm in this protein-bound state. nih.gov Similarly, the formation of a complex between Chlorin e6 and polyvinylpyrrolidone (B124986) leads to a more intense and red-shifted absorption band. researchgate.net The pH of the solution can also influence the spectral properties, with studies showing that Chlorin e6 exhibits its highest absorbance and fluorescence intensity at a pH of 8. mdpi.com

Metal Complexes: The insertion of a metal ion, such as zinc(II), into the core of the chlorin macrocycle is a common functionalization strategy. These metal complexes often exhibit different photophysical characteristics compared to their free-base counterparts. nih.gov Detailed studies involving magnetic circular dichroism (MCD) and circular dichroism (CD) spectra, aided by molecular orbital calculations, have been used to probe the electronic and conformational states of such Zn(II) complexes. nih.gov

Fluorescence Studies

Fluorescence spectroscopy provides deep insights into the behavior of the first excited singlet state (S₁), which is crucial for both imaging applications and as a precursor to the therapeutically important triplet state.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. This compound and its derivatives are known to be fluorescent. researchgate.net

The value of Φf is sensitive to the molecular structure and the solvent. For instance, various derivatives of this compound functionalized with coumarin (B35378), quinolinone, and naphthoquinone moieties in dimethylformamide (DMF) exhibit fluorescence quantum yields ranging from 0.01 to 0.17. researchgate.net Amphiphilic derivatives of Chlorin e6 in ethanol (B145695) have shown moderately high fluorescence quantum yields between 0.24 and 0.27, which is advantageous for photodynamic diagnosis. us.edu.pl The parent compound, Chlorin e6, has a reported fluorescence quantum yield of 0.16 in ethanol. omlc.org A tricationic derivative of Chlorin e6 trimethyl ester in pyridine (B92270) was found to have a Φf of 0.13. researchgate.net The interaction with macromolecules also affects this property; for example, Chlorin e6 bound to polyvinylpyrrolidone shows an increased fluorescence quantum yield. researchgate.net

The table below presents fluorescence quantum yields for various this compound derivatives.

| Compound | Solvent | Fluorescence Quantum Yield (Φf) |

| Ce6-coumarin derivative (2a) | DMF | 0.16 |

| Ce6-quinolinone derivative (3a) | DMF | 0.17 |

| Ce6-naphthoquinone derivative (5a) | DMF | 0.01 |

| Ce6-coumarin derivative (2b) | DMF | 0.13 |

| Ce6-quinolinone derivative (3b) | DMF | 0.15 |

| Ce6-naphthoquinone derivative (5b) | DMF | 0.01 |

| Chlorin e6 13-monomethylester (chl mme 2) | Ethanol | 0.27 |

| Chlorin e6 bis-arabitinylamide (chl ara 3) | Ethanol | 0.24 |

| Chlorin e6 bis-glucamide (chl glc 4) | Ethanol | 0.24 |

| Tricationic Ce6-trimethyl ester derivative | Pyridine | 0.13 |

| Data compiled from multiple research findings. us.edu.plresearchgate.netresearchgate.net |

The excited state lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is critical as it dictates the time available for other photophysical processes, such as intersystem crossing to the triplet state. Time-Correlated Single Photon Counting (TCSPC) is a widely used, high-precision technique for measuring fluorescence lifetimes. nih.gov

Studies on Chlorin e6 derivatives have shown that fluorescence decay can be influenced by the solvent and molecular structure. For Chlorin e6, the decay is often characterized by a monoexponential signal with a lifetime (τ) of around 2.85 ns, though values from 2.4 to 5 ns have been reported depending on solvent polarity. researchgate.net When bound to Human Serum Albumin, the fluorescence lifetime of Chlorin e6 increases from 4.8 ns to 5.7 ns. nih.gov For a series of this compound derivatives linked to coumarin and quinolinone moieties, fluorescence lifetimes were measured using the TCSPC method. nih.gov

The table below lists the fluorescence lifetimes for Chlorin e6 and one of its derivatives in different environments.

| Compound | Environment/Solvent | Fluorescence Lifetime (τf) (ns) |

| Chlorin e6 | Unspecified | 2.85 |

| Chlorin e6 | PBS | 4.8 |

| Chlorin e6 | Bound to HSA in PBS | 5.7 |

| Data compiled from multiple research findings. nih.govresearchgate.net |

Fluorescence Decay Associated Spectra (FDAS) is an advanced analytical technique that resolves the emission spectra of different fluorescent species or conformational states present in a sample. nih.gov By analyzing the fluorescence decay at multiple wavelengths, FDAS can distinguish between components that have different fluorescence lifetimes. This method has been applied to the study of newly synthesized dyads of this compound, providing deeper insights into their excited-state dynamics. nih.gov The application of FDAS helps to understand complex systems where multiple emitting species might exist, for example, due to aggregation, different protonation states, or distinct interactions with a biological environment.

Singlet Oxygen Generation and Quantum Yield

The efficacy of this compound and its derivatives as photosensitizers is intrinsically linked to their ability to generate singlet oxygen (¹O₂) upon photoexcitation. This process is a cornerstone of their application in fields requiring photo-induced cytotoxicity. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited photosensitizer molecules that lead to the formation of a singlet oxygen molecule.

For the parent this compound (H₂Chl-e₆), the singlet oxygen quantum yield (ΦΔ) in dimethylformamide (DMF) is approximately 0.47. researchgate.net This yield can be significantly enhanced through structural modification, such as the insertion of a heavy metal atom. For instance, the indium(III) complex of this compound (InChl-e₆) exhibits a substantially higher ΦΔ of 0.84 in DMF. researchgate.net Similarly, other derivatives show high efficiency, with a cationic derivative reporting a ΦΔ of 0.55 in DMSO and glucose derivatives showing yields between 0.5 and 0.6 in dichloromethane (B109758). nih.govscispace.com The environment also plays a role; the related chlorin e6 has a reported ΦΔ of 0.65 in ethanol. us.edu.pl The pH of the solution can also influence the efficiency, with studies on chlorin e6 showing that aggregation at lower pH can decrease the quantum yield of ¹O₂ formation. researchgate.net

Interactive Data Table: Singlet Oxygen Quantum Yields (ΦΔ) of this compound and Derivatives

| Compound | Solvent | Quantum Yield (ΦΔ) |

| This compound (H₂Chl-e₆) | DMF | ~0.47 |

| Indium(III) this compound (InChl-e₆) | DMF | 0.84 |

| Cationic Chlorin e6 derivative | DMSO | 0.55 |

| Glucose derivatives of Chlorin e6 | Dichloromethane | 0.5 - 0.6 |

| Chlorin e6 | Ethanol | 0.65 |

Luminescence Detection Methodologies

The most direct method for detecting and quantifying singlet oxygen is through its characteristic phosphorescent emission. nih.gov As singlet oxygen decays from its excited state (¹Δg) back to the ground triplet state (³Σg⁻), it emits a faint near-infrared (NIR) luminescence with a maximum intensity at approximately 1270 nm. nih.govresearchgate.net

The detection of this weak signal is challenging and requires sensitive instrumentation. edinst.com Historically, germanium and InGaAs detectors were employed, primarily for steady-state measurements. edinst.com Modern systems often utilize highly sensitive near-infrared photomultiplier tubes (NIR-PMTs) or single-photon avalanche diodes (SPADs), which facilitate both steady-state and time-resolved measurements of the ¹O₂ luminescence. nih.govedinst.com Time-resolved detection is particularly powerful as it allows for the determination of the ¹O₂ lifetime, providing insights into its interaction with the surrounding microenvironment. nih.gov

An alternative to direct luminescence detection is the use of chemical trapping agents. nih.gov This indirect method involves a chemical probe that reacts specifically with singlet oxygen, leading to a measurable change in its own spectroscopic properties, such as absorption or fluorescence. nih.gov A commonly used chemical trap is 1,3-diphenylisobenzofuran (B146845) (DPBF), which irreversibly reacts with ¹O₂, causing a decrease in its strong absorption peak around 418 nm. nih.gov By monitoring the rate of DPBF bleaching, the rate of singlet oxygen production can be inferred. nih.gov

Mechanistic Classification (Type I vs. Type II Photosensitization)

Photochemical reactions initiated by photosensitizers like this compound are generally classified into two pathways: Type I and Type II. us.edu.plresearchgate.net

The Type I mechanism involves electron or hydrogen atom transfer between the excited triplet state of the photosensitizer and a substrate molecule, resulting in the formation of radical ions or free radicals. researchgate.net These radical species can then react with molecular oxygen to produce various reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals. nih.gov

The Type II mechanism , which is the predominant pathway for chlorins, involves the direct transfer of energy from the photosensitizer's excited triplet state to ground-state molecular oxygen (³O₂). us.edu.plresearchgate.netnih.gov This energy transfer elevates oxygen to its highly reactive excited singlet state (¹O₂), while the photosensitizer returns to its ground state. researchgate.net The generated singlet oxygen is a potent oxidizing agent that can directly damage cellular components. nih.govmdpi.com

The high singlet oxygen quantum yields observed for this compound and its derivatives strongly indicate that their photodynamic activity is primarily mediated by the Type II mechanism. researchgate.netnih.gov

Triplet State Dynamics

Triplet Lifetime Determination (e.g., Flash Photolysis)

The lifetime of the triplet state (τT) is a key parameter that determines the probability of a successful energy transfer to molecular oxygen. A sufficiently long triplet lifetime is required for the excited photosensitizer to encounter an oxygen molecule. Laser flash photolysis is the principal technique used to study the properties of triplet states. nih.govmdpi.com In this method, a short, intense laser pulse excites the sample, and the subsequent decay of the transient triplet-triplet absorption is monitored over time, typically on the microsecond timescale. mdpi.com

For a derivative of chlorin e6, the triplet state absorption band appears in the 430–480 nm region. mdpi.com The lifetime of the triplet state is highly dependent on the presence of quenchers, most notably molecular oxygen. In deoxygenated (e.g., argon-saturated) solutions, triplet lifetimes can be quite long; for example, mono-L-aspartyl chlorin e6 (NPe6) exhibits a τT of approximately 300 microseconds. nih.gov However, in the presence of air, oxygen efficiently quenches the triplet state, leading to significantly shorter lifetimes. us.edu.pl For several polyol amide chlorin e6 derivatives, triplet lifetimes in the presence of oxygen were found to be in the range of 0.23–0.27 microseconds. us.edu.pl

Interactive Data Table: Triplet State Lifetimes (τT) of Chlorin e6 Derivatives

| Compound | Conditions | Triplet Lifetime (τT) |

| Mono-L-aspartyl chlorin e6 | Argon-saturated buffer | ~300 µs |

| Polyol amide chlorin e6 derivatives | Air-saturated solution | 0.23 - 0.27 µs |

| Zn-Chlorin e6 derivative (2b) | DMF | 0.40 µs |

| Zn-Chlorin e6 derivative (3b) | DMF | 0.39 µs |

| Zn-Chlorin e6 derivative (4b) | DMF | 0.39 µs |

Data for Zn-derivatives obtained via flash photolysis. researchgate.net

Intersystem Crossing (ISC) Rates

Following the absorption of light and promotion to an excited singlet state (S₁), the photosensitizer must efficiently transition to the triplet state (T₁) via a process known as intersystem crossing (ISC). nih.gov The efficiency of this process is described by the triplet quantum yield (ΦT), which is the fraction of absorbed photons that results in the formation of a triplet state molecule. A high triplet quantum yield is a prerequisite for an effective Type II photosensitizer.

The ISC rate (k_ISC_) is related to the fluorescence lifetime and the triplet quantum yield. uni-regensburg.de For many chlorin derivatives, the triplet quantum yields are high, indicating that intersystem crossing is a very efficient process. For a novel amphiphilic cationic chlorin e6 derivative, the triplet quantum yield (ΦT) was determined to be 0.58, which corresponds well with its measured singlet oxygen quantum yield (ΦΔ = 0.55), confirming an efficient triplet state oxygen quenching process. nih.govmdpi.com The insertion of heavy atoms into the porphyrin macrocycle is a known strategy to enhance ISC rates due to increased spin-orbit coupling, which in turn leads to higher singlet oxygen generation. researchgate.net This is exemplified by the indium complex of this compound, which shows a dramatic increase in ΦΔ compared to the metal-free ligand, a direct consequence of more efficient population of the triplet state. researchgate.net

Advanced Spectroscopic Techniques for Structural and Electronic Elucidation

A comprehensive understanding of the structure and electronic properties of this compound and its derivatives is achieved through a suite of advanced spectroscopic techniques. These methods are essential for confirming the chemical structure of newly synthesized compounds and for probing the photophysical pathways that govern their function.

Nuclear Magnetic Resonance (NMR) spectroscopy , including one-dimensional (¹H, ¹³C) and two-dimensional techniques (e.g., COSY, HSQC, HMBC), is fundamental for the complete structural assignment of these complex macrocycles and their derivatives. mdpi.comnih.govresearchgate.net

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is used to accurately determine the molecular weight and elemental composition, confirming the identity of the synthesized molecules. mdpi.comnih.gov

UV-Visible Absorption and Fluorescence Spectroscopy are standard methods for characterizing the electronic transitions of these compounds. nih.govnih.gov The intense Soret band (around 400 nm) and the characteristic Q-bands in the red region of the spectrum are hallmarks of chlorins. us.edu.pl Fluorescence spectroscopy provides information on the S₁ state, including fluorescence quantum yields and lifetimes. nih.gov

Time-Resolved Fluorescence Spectroscopy , such as Time-Correlated Single Photon Counting (TCSPC), allows for the precise measurement of fluorescence lifetimes, providing insight into the kinetics of the excited singlet state decay, which competes with intersystem crossing. nih.gov

Circular Dichroism (CD) and Magnetic Circular Dichroism (MCD) are employed to gain information on the conformational and electronic states of the molecules, respectively. nih.gov These techniques are particularly useful for studying chiral derivatives and for interpreting complex electronic spectra with the aid of molecular orbital calculations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide a complete assignment of the proton (¹H) and carbon (¹³C) signals of the complex macrocyclic structure. researchgate.netresearchgate.netsigmaaldrich.com

The ¹H NMR spectrum of chlorophyll (B73375) derivatives like this compound is highly characteristic, with chemical shifts spanning a wide range. ismar.org Protons located on the methine bridges in the plane of the macrocycle are significantly deshielded due to the aromatic ring current and thus appear at a very low field. ismar.org Conversely, the protons attached to the pyrrole nitrogen atoms are strongly shielded and resonate at unusually high fields, sometimes several parts per million (ppm) above the tetramethylsilane (B1202638) (TMS) reference. ismar.org

Researchers have successfully characterized new derivatives of this compound using a combination of 1D (¹H, ¹³C) and 2D NMR techniques, including Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). researchgate.net For instance, 2D HMBC spectra have been crucial in determining the specific sites of PEGylation on the chlorin core by analyzing the coupling between carbonyl carbons and nearby protons. cuny.edu Unambiguous synthesis and subsequent ¹H NMR analysis of different regioisomers of N-aspartylchlorin-e6 tetramethyl ester were instrumental in correctly identifying its structure. nih.gov

The following table presents typical ¹H NMR signal assignments for the parent Chlorin-e6 compound, which provides a foundational reference for its trimethyl ester derivative. researchgate.net

Table 1: ¹H NMR Signal Assignments for Chlorin e6

| Proton | Chemical Shift (ppm) | Multiplicity |

| 5-H | 9.96 | s |

| 10-H | 9.87 | s |

| 20-H | 8.87 | s |

| 3¹-CH | 8.27 | dd |

| 3²-CH₂ (cis) | 6.22 | dd |

| 3²-CH₂ (trans) | 6.42 | dd |

| 17-H | 5.08 | d |

| 18-H | 4.68 | q |

| 7-CH₃ | 3.76 | s |

| 2-CH₃ | 3.42 | s |

| 12-CH₃ | 3.32 | s |

| 18-CH₃ | 1.87 | d |

Note: Data extracted from a study on Chlorin e6 and its impurities. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet, 'dd' denotes doublet of doublets. The specific shifts for the trimethyl ester will vary slightly but follow the same general pattern.

UV-Visible Spectroscopy

UV-Visible absorption spectroscopy is fundamental for characterizing the electronic structure of this compound. Like other chlorins, its spectrum is defined by two main features: an intense absorption band in the blue-violet region, known as the Soret band, and several weaker bands in the green-red region, called Q-bands. nih.govmdpi.com

The Soret band, typically appearing around 400-406 nm, is a hallmark of the porphyrin macrocycle's conjugation and is relatively insensitive to peripheral functional groups. nih.govresearchgate.net The Q-bands, which are crucial for photodynamic applications, are observed at longer wavelengths, with the most red-shifted band often appearing around 662-667 nm. mdpi.comomlc.org The position and intensity of these Q-bands can be influenced by the solvent and modifications to the chlorin's functional groups. researchgate.net

For instance, the UV-Vis spectrum of Chlorin e6 in ethanol shows a prominent Soret band peaking near 400 nm and a characteristic Q-band maximum at approximately 667 nm. omlc.org Studies on various derivatives have confirmed this general spectral pattern, with the Soret band located around 402 ± 2 nm and multiple Q-bands at wavelengths such as 502 ± 2 nm, 533 ± 2 nm, 608 ± 2 nm, and 662 ± 2 nm. mdpi.com

Table 2: Characteristic UV-Visible Absorption Bands for Chlorin e6 and its Derivatives

| Band | Wavelength Range (nm) | Molar Extinction Coefficient (cm⁻¹/M) at Peak |

| Soret Band | 400 - 406 | ~150,000 - 200,000 |

| Q-Band I | 662 - 667 | ~55,000 |

| Q-Band II | ~608 | Not specified |

| Q-Band III | ~533 | Not specified |

| Q-Band IV | ~502 | Not specified |

Note: Data compiled from studies on Chlorin e6 and its derivatives. mdpi.comomlc.org The molar extinction coefficient can vary with the specific derivative and solvent.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination and molecular formula confirmation of this compound and its synthesized derivatives. nih.govresearchgate.net This technique provides highly accurate mass-to-charge (m/z) ratio measurements, allowing for the unambiguous identification of the synthesized compounds and verification of their elemental composition. sigmaaldrich.comnih.gov

For example, in the structural elucidation of a novel impurity related to chlorin e6, HRMS was used to confirm the molecular formula. The calculated exact mass for the molecular ion [M+H]⁺ was compared to the observed molecular ion peak, providing definitive evidence for the proposed structure. nih.gov This level of accuracy is crucial for distinguishing between compounds with very similar molecular weights and for confirming the success of synthetic modifications. All newly synthesized dyads of this compound have been fully characterized using HRMS, alongside NMR and UV/Vis spectroscopy, to ensure their structural integrity. nih.gov

Magnetic Circular Dichroism (MCD) and Circular Dichroism (CD)

Magnetic Circular Dichroism (MCD) and Circular Dichroism (CD) are advanced spectroscopic techniques used to probe the electronic and conformational states of molecules. These methods have been applied to derivatives of this compound to gain deeper insights into their structure. nih.govacs.org

MCD spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. It is particularly useful for investigating the electronic transitions of porphyrinoids. nih.gov CD spectroscopy, on the other hand, provides information about the chirality and three-dimensional conformation of molecules. nih.gov For a Zn(II) complex of a this compound derivative, both MCD and CD spectra were recorded. The interpretation of these complex spectra was further enhanced by molecular orbital (MO) calculations, providing a comprehensive understanding of the molecule's electronic structure and spatial arrangement. nih.gov

Photostability and Photobleaching Studies

The photostability of a photosensitizer is a critical parameter, as its degradation upon light exposure, known as photobleaching, can limit its efficacy. nih.gov Studies have investigated the photostability of this compound and its derivatives. While chlorins are effective photosensitizers, they can be susceptible to degradation by light, heat, and oxidizing agents. nih.gov

The photobleaching of various chlorin e6 derivatives in a solvent like DMSO has been quantified by irradiating the samples with red light at different energy doses. The stability is assessed by measuring the ratio of the absorbance of the most red-shifted Q-band before and after irradiation. us.edu.pl This provides a direct measure of the compound's resilience to photodegradation. For example, research has been conducted to synthesize new chlorin-e6 trimethyl ester compounds with improved properties, such as faster burning rates for holographic data storage, which is related to their photochemical behavior under irradiation. rsc.org

Table 3: Photostability of Chlorin e6 Derivatives in DMSO

| Energy Dose (J/cm²) | Absorbance Ratio (A/A₀) for Derivative 1 | Absorbance Ratio (A/A₀) for Derivative 2 |

| 5 | 0.99 | 0.98 |

| 10 | 0.98 | 0.96 |

| 20 | 0.95 | 0.92 |

| 30 | 0.92 | 0.88 |

| 40 | 0.90 | 0.84 |

| 50 | 0.87 | 0.80 |

Note: This table presents representative data on the photostability of two different chlorin e6 derivatives in DMSO, showing the decrease in absorbance (photobleaching) with increasing light energy dose. A/A₀ is the ratio of absorbance after and before irradiation. Data is illustrative based on findings in the literature. us.edu.pl

Electronic Structure and Theoretical Investigations of Chlorin E6 Trimethyl Ester

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable for elucidating the electronic properties and behavior of chlorin (B1196114) derivatives. These ab initio methods offer a microscopic view of the molecule's orbitals and energy landscapes.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For Chlorin-e6-trimethyl ester and its derivatives, DFT has been employed to optimize molecular geometries and predict various electronic properties. nih.govmdpi.com For instance, the CAM-B3LYP/6–31 G(d,p) functional has been successfully used for the geometry optimization of chlorin e6 derivatives and their metal complexes. mdpi.com Such calculations are foundational for understanding the molecule's stability and reactivity. nih.gov

Time-Dependent Density Functional Theory (TDDFT) extends DFT to study excited states, which is crucial for photosensitizers like this compound. TDDFT is used to predict optical absorption spectra and to understand the nature of electronic transitions. researchgate.net Theoretical studies have confirmed that TDDFT can predict low-lying charge transfer (CT) states in chlorin complexes, which are essential for mechanisms like electron transfer to a bonded partner. researchgate.net This approach allows researchers to compare the pattern of excited states of the isolated molecule with that of its complexes, providing insight into phenomena like fluorescence quenching. researchgate.net By simulating new chlorin derivatives with different functional groups, researchers can evaluate and predict changes in absorption wavelengths, aiming to enhance resonant absorption with incident lasers for therapeutic applications. nih.gov

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions and electronic transitions. youtube.commasterorganicchemistry.com The energy difference between the HOMO and LUMO levels (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's electronic excitation energy and chemical reactivity.

Theoretical calculations, particularly TDDFT, are used to determine the energies of these frontier orbitals and visualize the electron-density distribution. researchgate.net For chlorin-based photosensitizers, the HOMO is typically a π-orbital delocalized over the macrocycle, while the LUMO is a π*-antibonding orbital. The energy levels of HOMO, HOMO-1 (the orbital just below the HOMO), and LUMO dictate the molecule's absorption and emission properties. researchgate.netnih.gov Molecular orbital calculations have been used to enhance the interpretation of experimental spectra, such as Magnetic Circular Dichroism (MCD), providing a deeper understanding of the electronic states. nih.gov

| Molecular Orbital | Energy (eV) |

|---|---|

| LUMO+1 | -1.60 |

| LUMO | -2.11 |

| HOMO | -5.25 |

| HOMO-1 | -5.45 |

Note: The data presented is based on representative values for chlorin derivatives found in the literature and serves as an illustrative example. researchgate.netresearchgate.net

The three-dimensional structure of this compound and its derivatives significantly influences their biological activity. Conformational analysis investigates the spatial arrangement of atoms and the flexibility of the molecule. The chlorin macrocycle, while largely planar, can exhibit distortions. DFT calculations are used to assess the degree of this non-planarity, or "acoplanarity," by measuring the deviation of the macrocycle's atoms from the plane defined by the internal nitrogen atoms. mdpi.com

17³-derivatives tend to assume an L-shape, with the substituent positioned nearly perpendicular to the macrocyclic plane. mdpi.com

15²-derivatives form an angle of approximately 120° with the macrocycle. mdpi.com

13¹-derivatives adopt an almost linear conformation (nearly 180° angle), with the substituent extending away from the ring. mdpi.com

This extended, linear conformation of the 13¹-derivatives is thought to favor binding to biomolecules, which may enhance their phototoxic effects compared to the other regioisomers. mdpi.comresearchgate.net Computational studies can also estimate the distortion energy of the macrocycle, providing a quantitative measure of the strain induced by substitutions or metal complexation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a molecule and its biological or photophysical activity.

In the context of this compound, QSAR studies seek to correlate molecular descriptors with key performance indicators. Molecular descriptors are numerical values that characterize the properties of a molecule, such as its geometry, electronic properties (e.g., HOMO-LUMO gap), and hydrophobicity. The activity can be a photophysical property, like the quantum yield of fluorescence or singlet oxygen generation, or a biochemical effect, such as cytotoxicity. nih.govresearchgate.netresearchgate.net

For instance, the conformation of the molecule, as determined by the substitution pattern (a structural descriptor), has been correlated with phototoxicity (a biochemical activity). mdpi.com The nearly linear conformation of 13¹-aspartylchlorin-e6 is associated with higher phototoxicity than its more bent 15²- and 17³-regioisomers. mdpi.com Similarly, the ability to generate singlet oxygen, a key event in photodynamic activity, is a measurable photophysical property that directly correlates with the cytotoxic effect of the photosensitizer upon irradiation. nih.gov Studies have also shown that complex formation with polymers like polyvinylpyrrolidone (B124986) can disrupt chlorin aggregates, leading to improved photophysical properties such as increased fluorescence quantum yield and triplet state lifetimes. researchgate.net

| Molecular Descriptor/Property | Correlated Activity | Observed Trend |

|---|---|---|

| Conformation (e.g., linearity of 13¹-substituent) | Phototoxicity | Increased linearity correlates with higher phototoxicity. mdpi.com |

| Singlet Oxygen Generation | Cytotoxicity | Higher singlet oxygen yield corresponds to greater cell killing. nih.gov |

| Aggregation State (Monomer vs. Aggregate) | Fluorescence Quantum Yield | Disruption of aggregates into monomers increases fluorescence. researchgate.net |

Computational methods, particularly DFT, serve as a powerful tool for predictive modeling. nih.gov By simulating novel derivatives of this compound in silico, researchers can predict their electronic and optical properties before undertaking complex and time-consuming synthesis. nih.gov For example, modeling has been used to identify a modified thiol chlorin that was predicted to be stable and have a 19.6% more efficient optical absorption at a therapeutically relevant wavelength (708 nm) compared to conventional chlorin e6. nih.gov

These predictive models can forecast vibrational modes, absorption wavelengths, and other electronic characteristics. nih.gov This computational pre-screening helps to rationalize the design of new photosensitizers with optimized properties, such as stronger absorption in the "phototherapeutic window" where light penetration into tissue is maximal. researchgate.net By saving time and resources, such predictive studies accelerate the development of more effective photosensitizer drugs. nih.gov

Electrochemical Properties

The electrochemical characteristics of this compound are fundamental to elucidating its behavior in various chemical environments. The arrangement of its extensive π-conjugated system dictates its ability to undergo oxidation and reduction reactions, which can be probed using electrochemical techniques.

Cyclic Voltammetry Analysis

Cyclic voltammetry is a powerful and widely used electrochemical technique to study the redox properties of chemical species. In a typical cyclic voltammetry experiment involving a chlorin derivative, the potential of a working electrode is swept linearly with time, and the resulting current is measured. This process reveals the potentials at which the molecule is oxidized or reduced.

While specific cyclic voltammetry data for this compound is not extensively detailed in publicly available literature, studies on closely related zinc(II) complexes of its derivatives provide valuable insights. These studies indicate that the chlorin macrocycle can undergo both oxidation and reduction processes. The resulting voltammograms for similar chlorin compounds typically display reversible or quasi-reversible redox waves, corresponding to the formation of radical cations and anions.

Below is a representative table of electrochemical data for a generic metal-free chlorin, illustrating the type of information obtained from cyclic voltammetry. It is important to note that these are typical values and may not precisely represent this compound.

| Process | E½ (V vs. Ag/AgCl) | ΔEp (mV) |

| First Oxidation (Ox₁) | 0.85 | 65 |

| Second Oxidation (Ox₂) | 1.15 | 70 |

| First Reduction (Red₁) | -1.20 | 68 |

| Second Reduction (Red₂) | -1.55 | 75 |

This table is illustrative and based on general data for chlorin compounds.

The first oxidation and reduction potentials typically correspond to the removal of an electron from the highest occupied molecular orbital (HOMO) and the addition of an electron to the lowest unoccupied molecular orbital (LUMO), respectively. The separation between the peak potentials (ΔEp) provides information about the reversibility of the electron transfer process.

Redox Potentials and Their Correlation with Electronic Structure

The redox potentials of this compound are intrinsically linked to its electronic structure. The energies of the HOMO and LUMO are the primary determinants of the first oxidation and reduction potentials. A higher HOMO energy facilitates oxidation (a less positive potential), while a lower LUMO energy facilitates reduction (a more positive potential).

The extensive π-conjugated system of the chlorin macrocycle results in a relatively small HOMO-LUMO gap, allowing for accessible redox states. Modifications to the peripheral substituents of the chlorin ring can significantly influence these energy levels and, consequently, the redox potentials. For instance, the presence of electron-donating or electron-withdrawing groups can respectively lower or raise the oxidation and reduction potentials.

The correlation between the electronic structure and redox potentials can be summarized as follows:

Oxidation Potential: Directly related to the energy of the HOMO. A less stable (higher energy) HOMO leads to easier oxidation.

Reduction Potential: Directly related to the energy of the LUMO. A more stable (lower energy) LUMO leads to easier reduction.

Electrochemical Gap: The difference between the first oxidation and first reduction potentials provides an experimental measure of the HOMO-LUMO gap.

Theoretical calculations, such as density functional theory (DFT), are often employed to model the electronic structure of chlorins and predict their redox properties. These computational studies can provide valuable insights into the distribution of electron density in the frontier molecular orbitals and how this is affected by structural modifications, thus corroborating and explaining experimental electrochemical data. While specific theoretical investigations focused solely on the electrochemical properties of this compound are not readily found, the general principles derived from studies on the broader class of chlorins and porphyrins are directly applicable.

Mechanisms of Interaction and Biological Activity of Chlorin E6 Trimethyl Ester in Vitro

Cellular Uptake and Intracellular Localization Mechanisms

The uptake and subsequent localization of Chlorin-e6-trimethyl ester within cells are critical determinants of its efficacy as a photosensitizer. These processes are influenced by a variety of factors, from the molecular characteristics of the compound to the specific pathways of cellular internalization.

The esterification of the three carboxylic acid groups of chlorin (B1196114) e6 to form this compound significantly increases its lipophilicity. This enhanced lipophilic character is a key factor influencing its interaction with cellular membranes. While direct studies on the pH-dependent uptake of Ce6-TME are limited, research on the parent compound, chlorin e6 (Ce6), provides valuable insights. For Ce6, a decrease in the surrounding pH leads to a protonation of the carboxylic acid groups, thereby increasing its lipophilicity and subsequent cellular uptake. nih.govfree.frcore.ac.uk It is therefore postulated that the inherently high lipophilicity of Ce6-TME facilitates its passage across the plasma membrane, a process that may be less dependent on extracellular pH compared to its more polar precursor. bsu.by

The relationship between pH and the partition coefficient of Chlorin e6 in an octanol-water system, which serves as a measure of lipophilicity, demonstrates a clear trend. As the pH decreases, the partition coefficient increases, indicating a greater preference for the lipid phase. nih.gov This principle underscores the general importance of lipophilicity in the cellular accumulation of chlorins.

pH-Dependent Partition Coefficient of Chlorin e6

| pH | Partition Coefficient (Octanol/Water) |

|---|---|

| Low | Increased |

| High | Decreased |

Low-density lipoproteins (LDL) are known carriers for hydrophobic molecules in the bloodstream and play a significant role in the cellular uptake of photosensitizers. core.ac.uk For the parent compound, Chlorin e6, association with LDL facilitates its transport and subsequent internalization into cells. free.frcore.ac.uk Given the increased hydrophobicity of this compound, it is highly probable that it also associates with LDL particles. This association would allow the compound to be transported within the circulatory system and subsequently taken up by cells expressing LDL receptors.

The uptake of LDL-bound photosensitizers typically occurs through receptor-mediated endocytosis. core.ac.uk Cells with a high metabolic rate, such as cancer cells, often overexpress LDL receptors to meet their cholesterol demands. This overexpression provides a mechanism for the selective accumulation of LDL-associated compounds like Chlorin e6 and, presumably, its trimethyl ester derivative. nih.gov Once the LDL-Ce6-TME complex binds to the LDL receptor on the cell surface, it is internalized via an endocytic vesicle. This pathway delivers the photosensitizer into the endolysosomal compartment of the cell.

In addition to receptor-mediated pathways, the high lipophilicity of this compound suggests that it can also enter cells via passive molecular diffusion across the plasma membrane. core.ac.uk This mechanism involves the direct partitioning of the molecule from the extracellular medium into the lipid bilayer of the cell membrane, followed by its diffusion into the cytoplasm. The rate of this diffusion is influenced by the concentration gradient of the compound across the membrane and its lipid solubility. The esterification of the carboxylic acid groups in Ce6-TME reduces its polarity, thereby favoring this mode of entry.

Confocal fluorescence microscopy is a powerful tool for visualizing the intracellular distribution of fluorescent molecules like this compound. bsu.byfrontiersin.org Studies utilizing this technique have shown that esterified derivatives of Chlorin e6, including the trimethyl ester, predominantly localize in the endoplasmic reticulum, Golgi complex, and mitochondria, with lower levels of accumulation in lysosomes. bsu.by The degree of colocalization can be quantified using the Pearson correlation coefficient (PCC), which provides a measure of the spatial overlap between the fluorescence signal of the photosensitizer and that of organelle-specific fluorescent probes. bsu.by

The following table summarizes the intracellular localization of this compound (TME) in K562 cells as determined by confocal microscopy and colocalization analysis.

Intracellular Localization of this compound (TME) in K562 Cells

| Organelle | Pearson Correlation Coefficient (PCC) | Degree of Colocalization |

|---|---|---|

| Endoplasmic Reticulum | ≥ 0.7 | High |

| Golgi Complex | 0.5 - 0.7 | Moderate to High |

| Mitochondria | - | Moderate |

| Lysosomes | - | Low |

Data derived from Zorina et al. bsu.by

The chemical structure of a photosensitizer has a profound impact on its cellular uptake. The esterification of Chlorin e6 to its dimethyl (DME) and trimethyl (TME) esters leads to a noticeable increase in the fluorescence intensity within cells shortly after administration, indicating a more rapid or efficient uptake compared to the parent compound. bsu.by This is attributed to the increased lipophilicity of the esterified derivatives.

The formulation of the photosensitizer also plays a critical role in its cellular uptake. Due to their low solubility in aqueous media, compounds like Ce6-TME often require a delivery vehicle, such as liposomes. bsu.by The use of liposomal formulations can significantly influence the kinetics of cellular uptake and accumulation. bsu.by However, studies have shown that while the formulation affects the rate of uptake, the ultimate intracellular localization of the esterified chlorin derivatives appears to be independent of the delivery method (i.e., administered in an organic solvent versus a liposomal formulation). bsu.by

Reactive Oxygen Species (ROS) Generation and Cellular Damage Pathways

The cornerstone of the photodynamic activity of this compound lies in its capacity to generate cytotoxic reactive oxygen species (ROS) upon photoactivation. This process triggers a series of damaging cellular events, leading to the demise of targeted cells.

Singlet Oxygen (1O2) and Free Radical Production (e.g., Hydroxyl Radicals, Superoxide)

Upon absorption of light, the this compound molecule transitions from its ground state to an excited singlet state. It can then undergo intersystem crossing to a longer-lived excited triplet state. This triplet state sensitizer (B1316253) can transfer its energy to molecular oxygen (3O2), which is abundant in most biological tissues, converting it into the highly reactive singlet oxygen (1O2) nih.gov. This Type II photochemical reaction is considered the predominant mechanism of ROS generation for many chlorin-based photosensitizers nih.gov.

Research on a novel amphiphilic cationic derivative of chlorin e6 demonstrated a singlet oxygen quantum yield of 55% in an organic medium, indicating efficient production of this cytotoxic species nih.gov. Another study on chlorin e6 glucose derivatives reported a singlet oxygen quantum yield ranging between 0.5 and 0.6 in air-saturated dichloromethane (B109758) scispace.com. While these studies were not on the trimethyl ester derivative specifically, they provide insight into the general efficiency of the chlorin e6 macrocycle in generating singlet oxygen.

In addition to singlet oxygen, Type I photochemical reactions can also occur, where the triplet state photosensitizer interacts directly with cellular substrates to produce free radicals such as superoxide (B77818) anions (O2•−) and hydroxyl radicals (•OH) nih.gov. Studies on Ehrlich ascites carcinoma cells treated with this compound have demonstrated the involvement of hydroxyl radicals in the cell death process nih.gov. The generation of these various ROS contributes to a multi-pronged attack on cellular components.

| Compound | Solvent/Medium | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

|---|---|---|---|

| Amphiphilic cationic chlorin e6 derivative | Organic media | 0.55 | nih.gov |

| Chlorin e6 glucose derivatives (C1-C3) | Dichloromethane (air-saturated) | 0.5 - 0.6 | scispace.com |

| Mono-L-aspartyl chlorin e6 (NPe6) | Phosphate buffer (pH 7.4) | 0.77 | nih.gov |

Induction of Oxidative Stress and Redox System Interference (e.g., GSH Depletion)

The rapid and extensive production of ROS overwhelms the cell's endogenous antioxidant defense mechanisms, leading to a state of severe oxidative stress nih.gov. This imbalance is a critical factor in the cytotoxicity of this compound-mediated photodynamic therapy. The resulting oxidative stress leads to the impairment of mitochondria and other organelles, ultimately triggering cell death programs nih.gov.